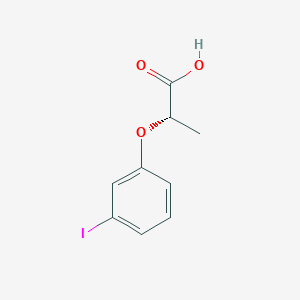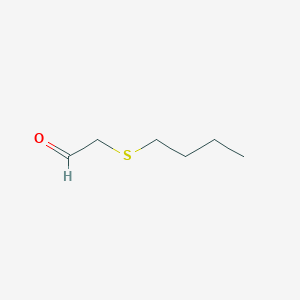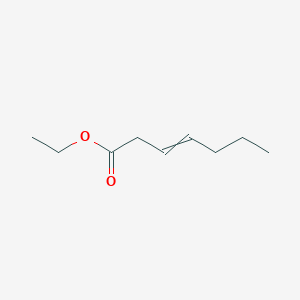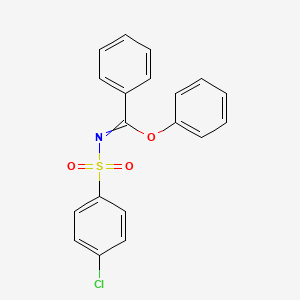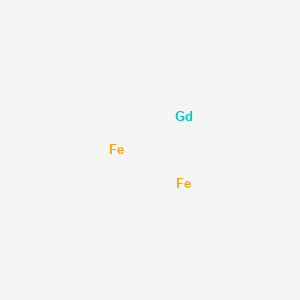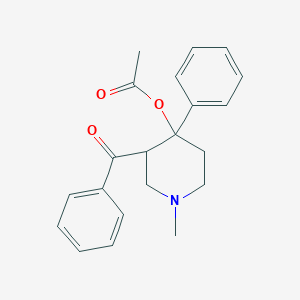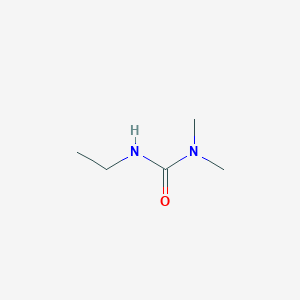
Urea, 1,1-dimethyl-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1-dimethyl-3-ethyl-: is a derivative of urea, a compound widely used in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including 1,1-dimethyl-3-ethyl-urea, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent, which is a more environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically emphasizes economy and ease of execution, sometimes at the expense of environmental considerations . recent advancements have focused on developing resource-efficient and environmentally friendly production methods .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-dimethyl-3-ethyl-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-dimethyl-3-ethyl-urea is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of urea derivatives on various biological systems, including enzyme activity and protein interactions .
Medicine: In medicine, derivatives of urea are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents .
Industry: In industry, 1,1-dimethyl-3-ethyl-urea is used in the production of polymers, resins, and other materials .
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-3-ethyl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1,1-dimethyl-3-(2,2,2-trichloro-1-(3-(2,6-dichloro-phenyl)-thioureido)-ethyl)-urea
- 1,1-dimethyl-3-(2,3-xylyl)urea
Uniqueness: 1,1-dimethyl-3-ethyl-urea is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other urea derivatives. This uniqueness can be leveraged in various applications, including organic synthesis, pharmaceuticals, and materials science .
Eigenschaften
CAS-Nummer |
21243-32-3 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
3-ethyl-1,1-dimethylurea |
InChI |
InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
InChI-Schlüssel |
HYTCSCBDAFJMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


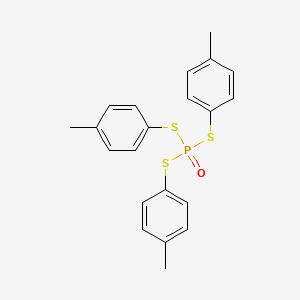
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
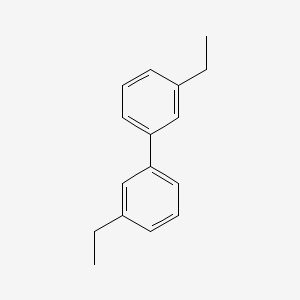
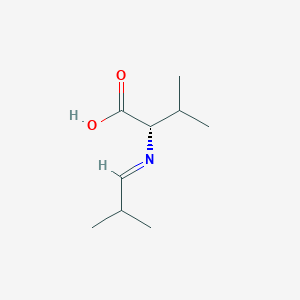
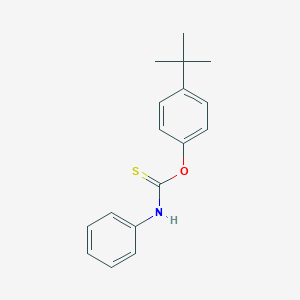


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
